molecular formula C17H21NO2 B5671444 (2,4-dimethoxybenzyl)(4-methylbenzyl)amine

(2,4-dimethoxybenzyl)(4-methylbenzyl)amine

Cat. No. B5671444
M. Wt: 271.35 g/mol
InChI Key: XSJNEMYNZTWHFE-UHFFFAOYSA-N
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Description

"(2,4-dimethoxybenzyl)(4-methylbenzyl)amine" is a chemical compound that falls under the category of phenylalkylamines, known for their varied effects and applications in chemical and pharmaceutical research. This compound's relevance spans across synthesis methodology, molecular structure elucidation, and its physical and chemical properties, which contribute to its potential in various scientific domains.

Synthesis Analysis

The synthesis of related phenylalkylamines typically involves multi-step chemical reactions, starting from simple precursors like dimethoxybenzene derivatives. For example, compounds similar to "(2,4-dimethoxybenzyl)(4-methylbenzyl)amine" have been synthesized through routes involving key steps like methylation, Vilsmeier-formylation, and reduction processes. These methods emphasize the structural diversity achievable by manipulating substituents on the benzene ring and the amine group (Trachsel, 2003).

Molecular Structure Analysis

The molecular structure of phenylalkylamines is crucial for their activity and interaction with biological targets. Structural studies, including crystallography and NMR spectroscopy, provide insights into the spatial arrangement of atoms and functional groups. These analyses reveal how substituents like dimethoxybenzyl and methylbenzyl groups affect the compound's overall geometry and electronic properties, which are essential for understanding its reactivity and potential applications (Urtiaga et al., 1995).

Chemical Reactions and Properties

"(2,4-dimethoxybenzyl)(4-methylbenzyl)amine" and related compounds participate in a variety of chemical reactions, influenced by their functional groups. These reactions include amide formation, esterification, and reactions with electrophiles and nucleophiles. The presence of the dimethoxybenzyl group, in particular, has been shown to protect amide groups in complex synthetic sequences, showcasing the compound's versatility in organic synthesis (Kelly & Jensen, 2001).

properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-1-(4-methylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-13-4-6-14(7-5-13)11-18-12-15-8-9-16(19-2)10-17(15)20-3/h4-10,18H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJNEMYNZTWHFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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